molecular formula C21H21N3O5S B2468199 3-(4-(Piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide CAS No. 398999-93-4

3-(4-(Piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide

Cat. No. B2468199
M. Wt: 427.48
InChI Key: NJTLJSXCXNCHOA-UHFFFAOYSA-N
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Description

“3-(4-(Piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide” is a complex organic compound that contains several key structural components: a benzofuran ring, a piperidine ring, and a sulfonyl group . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Piperidines are also important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of benzofuran and piperidine derivatives has been a topic of interest in recent years . For benzofuran compounds, novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . For piperidine derivatives, recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “3-(4-(Piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide” is complex, containing a benzofuran ring, a piperidine ring, and a sulfonyl group . Benzofuran is a heterocyclic compound with a fused five-membered and six-membered ring, where one of the five-membered ring atoms is oxygen . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions involving benzofuran and piperidine derivatives are diverse and complex . For benzofuran compounds, a unique free radical cyclization cascade has been discovered, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . For piperidine derivatives, recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Antibacterial Activities

A significant application of piperidine derivatives, similar in structure to 3-(4-(Piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide, is in the field of antibacterial research. For example, compounds synthesized using piperidine demonstrated notable antibacterial effects against both Gram-negative and Gram-positive bacteria (Pouramiri, Kermani, & Khaleghi, 2017). Similarly, N-substituted derivatives of related compounds showed moderate to significant antibacterial activity (Khalid et al., 2016). These findings indicate the potential of such compounds in developing new antibacterial agents.

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds using piperidine derivatives have been extensively studied. This includes the creation of various benzamides and their metal complexes, which have been analyzed for their structural features and potential antibacterial activities (Khatiwora et al., 2013). Additionally, research has focused on synthesizing heterocyclic compounds with piperidine derivatives that have shown promising antimicrobial properties (Desai, Makwana, & Senta, 2016).

Potential Antipsychotic Agents

Piperidine derivatives have also been explored for their potential use as antipsychotic agents. Studies have shown that certain heterocyclic analogues of these compounds exhibit significant activity in in vitro assays and demonstrate potential as antipsychotic drugs (Norman et al., 1996).

Analgesic and Anti-inflammatory Properties

The exploration of piperidine derivatives for analgesic and anti-inflammatory properties has led to the synthesis of various compounds. Some of these have shown notable efficacy in reducing inflammation and pain in animal models, suggesting their potential in therapeutic applications (Okunrobo & Usifoh, 2006).

Antimicrobial Activity

Piperidine derivatives have been synthesized and evaluated for their antimicrobial activities. Studies have shown that these compounds exhibit variable and modest activity against bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Future Directions

The future directions for research on “3-(4-(Piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide” could involve further exploration of its biological activities and potential applications in many aspects, given the strong biological activities of benzofuran compounds and the significant role of piperidine derivatives in the pharmaceutical industry . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c22-20(25)19-18(16-6-2-3-7-17(16)29-19)23-21(26)14-8-10-15(11-9-14)30(27,28)24-12-4-1-5-13-24/h2-3,6-11H,1,4-5,12-13H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTLJSXCXNCHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide

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